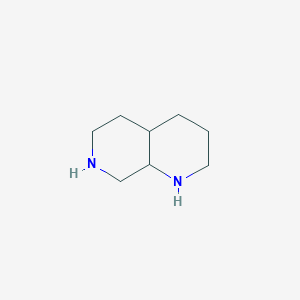

(4AS,8aR)-1,2,3,4,4a,5,6,7,8,8a-Decahydro-1,7-naphthyridine

Description

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-Decahydro-1,7-naphthyridine is a fully saturated bicyclic amine with a 1,7-naphthyridine backbone. Its decahydro configuration indicates complete hydrogenation of the aromatic rings, resulting in a rigid, chair-like conformation stabilized by the (4aS,8aR) stereochemistry . Its CAS registry number, 13623-83-1, confirms its unique identity among naphthyridine derivatives .

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYWYIBCMNHXFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCNCC2NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Meyers' Lactamization as the Core Strategy

The foundational approach employs Meyers' lactamization, a process involving the cyclization of amino-alcohols with keto-esters or acids to generate the decahydro-1,7-naphthyridine core. This method has been optimized to produce various lactam derivatives with high yields and stereoselectivity. The key steps include:

Preparation of keto-esters or acids: These are synthesized through multi-step sequences involving chlorination, hydrolysis, and esterification, often starting from commercially available precursors such as piperidones and benzyl derivatives (see section 3.2.1).

Reaction with amino-alcohols: The keto-esters or acids are reacted with amino-alcohols like 3-aminopropanol under reflux conditions or microwave irradiation, facilitating cyclization to form the lactam ring system. For example, Boc-protected δ-keto-ester reacts efficiently with 3-aminopropanol to produce lactam compounds with yields ranging from 63% to 98% (Table 3).

Optimization of Reaction Conditions

Research indicates that reaction conditions significantly influence the yield and stereoselectivity:

| Condition | Substrate | Yield | Notes |

|---|---|---|---|

| Toluene, reflux, 20 h | 8 | 66% | Standard conditions |

| Toluene, 150°C (microwave), 2 h | 8 | 76% | Accelerated microwave-assisted synthesis |

| Pivalic acid, toluene, 150°C (microwave), 1 h | 9 | 100% | Improved conversion with acid catalysis |

The use of microwave irradiation notably enhances reaction rates and yields, making the process more efficient.

Use of Protected Intermediates and Derivatization

To improve selectivity and prevent side reactions such as Hoffmann elimination, protected keto-esters like Boc-δ-keto-ester are employed. These intermediates are synthesized via Stork enamine alkylation, involving:

- Formation of enamine from N-Boc piperidin-4-one and morpholine

- Alkylation with methyl acrylate

- Hydrolysis to yield Boc-protected keto-esters

This approach allows for subsequent reactions with various amino-alcohols to generate diverse lactam derivatives, including spirocycles and fused ring systems (see Table 4).

Stereoselective Synthesis and Structural Diversification

The stereochemistry of the final decahydro-1,7-naphthyridine derivatives can be controlled by the stereochemistry of the amino-alcohols used. Racemic mixtures are common when non-chiral amino-alcohols are employed, but chiral auxiliaries or chiral amino-alcohols can be used to obtain stereoselective products.

Alternative Synthetic Routes

Other methods include:

Double Sonogashira reactions followed by Chichibabin cyclizations for constructing related heterocyclic cores, though these are more relevant for naphthyridine analogs rather than the decahydro derivative directly.

Multi-step sequences involving oxidation, reduction, and cyclization of simpler precursors, which are less efficient but useful for specific functionalizations.

Summary of Key Reactions and Yields

Chemical Reactions Analysis

Condensation Reactions

The compound’s amine group enables participation in condensation reactions , analogous to those observed in naphthyridine derivatives :

-

Reaction with carbonyl compounds : For example, reacting with aldehydes or ketones to form new bonds or functionalize the ring system. This mirrors strategies used in 1,5-naphthyridine synthesis, where 3-amino pyridine derivatives react with acetaldehyde to form fused rings .

-

Enamine formation : Potential formation of enamines via reaction with ketones or aldehydes, followed by cyclization to expand the ring system .

Cyclization with γ-Amino-Alcohols

Inspired by lactam synthesis methods , this compound may undergo:

-

Cyclization with γ-amino-alcohols : Reaction with amino-alcohols (e.g., 3-aminopropanol) to form larger ring systems or functionalize the bicyclic core. This typically involves condensation followed by thermal cyclization and decarboxylation .

Substitution Reactions

The nitrogen atom in the bicyclic structure is nucleophilic, enabling:

-

Alkylation/Acylation : Reaction with alkyl halides or acylating agents to modify the nitrogen substituent.

-

Electrophilic substitution : Potential reactions at positions adjacent to the nitrogen, though limited by the saturated ring system.

Oxidation and Reduction

-

Oxidation : Conversion of the amine group to a nitro group or other oxidized forms under strong oxidizing conditions.

-

Reduction : Further saturation of any unsaturated bonds, though the compound is already fully saturated.

Enzymatic Interactions

Research suggests the compound may interact with biological targets via binding affinity , modulating enzyme activity or receptor interactions. For example:

-

Enzyme inhibition : Potential inhibition of enzymes like acetylcholinesterase, though specific data for this compound remains unexplored.

Reaction Comparison Table

Stereochemical Considerations

The (4AS,8aR) configuration is critical for reactivity and biological activity. Misconfiguration can lead to:

-

Reduced yield due to steric hindrance in cyclization.

-

Altered binding affinity in enzymatic or receptor interactions.

Scientific Research Applications

Decahydro-1,7-naphthyridine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties.

Biological Research: Its derivatives are explored for their interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of decahydro-1,7-naphthyridine and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. For example, certain derivatives may inhibit enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1,5-Naphthyridine vs. 1,7-Naphthyridine

The positional isomer (4aS,8aS)-decahydro-1,5-naphthyridine (CAS: 13623-84-2) shares the same molecular formula (C₈H₁₄N₂) but differs in the nitrogen atom positions (1,5 vs. 1,7). This shift alters the electronic distribution and steric accessibility of the nitrogen lone pairs, impacting reactivity and intermolecular interactions. For instance, 1,5-naphthyridines are often used as ligands in coordination chemistry, whereas 1,7-naphthyridines may exhibit distinct binding affinities due to their conformational rigidity .

Degree of Saturation: Tetrahydro vs. Decahydro Derivatives

- These compounds are intermediates in alkaloid synthesis and often serve as precursors to decahydro derivatives via catalytic hydrogenation .

- Decahydro-1,7-naphthyridine : Full saturation eliminates aromaticity, increasing hydrophobicity and basicity. The (4aS,8aR) stereochemistry further stabilizes the chair conformation, reducing strain and enhancing thermal stability compared to tetrahydro analogs .

Functionalized Derivatives

Substituents on the naphthyridine core significantly alter properties:

- 8-Substituted derivatives (e.g., 8-(4-bromophenyl)-5,6,7,8-tetrahydro-1,7-naphthyridine): Bulky aryl groups increase steric hindrance, reducing reactivity toward electrophilic agents.

- Oxygen-containing analogs (e.g., 6,7-dihydro-1,7-naphthyridin-8(5H)-one): The ketone group introduces hydrogen-bonding capability, improving solubility in polar solvents. Such derivatives are intermediates in pharmaceutical synthesis (e.g., kinase inhibitors) .

Biological Activity

(4AS,8aR)-1,2,3,4,4a,5,6,7,8,8a-Decahydro-1,7-naphthyridine is a bicyclic compound belonging to the naphthyridine family. This compound has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and findings.

- Chemical Formula : C12H16N

- Molecular Weight : 176.27 g/mol

- IUPAC Name : (4AS,8aR)-1,2,3,4,4a,5,6,7,8,8a-Decahydro-1,7-naphthyridine

Anticancer Properties

Research has indicated that naphthyridine derivatives exhibit significant anticancer activity. For instance:

- Cell Lines Tested : Compounds derived from naphthyridines have been tested against various human cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and SK-MEL-28 (melanoma) .

- Mechanism of Action : Studies show that these compounds can induce apoptosis through the activation of caspases and the inhibition of XIAP (X-linked inhibitor of apoptosis protein) .

Neuroprotective Effects

Naphthyridines have also been studied for their neuroprotective effects:

- Mechanisms : They exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

- Applications : This suggests potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of naphthyridine derivatives:

- Broad-Spectrum Activity : These compounds have demonstrated efficacy against a range of pathogens including bacteria and fungi .

- Mechanisms : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Anti-inflammatory Effects

Naphthyridine compounds have shown promise in reducing inflammation:

- In Vitro Studies : Compounds have been evaluated for their ability to inhibit nitric oxide production in macrophage cell lines .

- Clinical Relevance : This suggests potential use in treating inflammatory diseases.

Study 1: Anticancer Activity of Naphthyridine Derivatives

A study evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 0.03 to 8.5 µM against multiple cancer types .

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Aaptamine | HeLa | 0.03 |

| Isoaptamine | MDA-MB-231 | 0.05 |

| Demethyl(oxy)aaptamine | SK-MEL-28 | 0.08 |

Study 2: Neuroprotective Effects

In a study investigating the neuroprotective effects of naphthyridine derivatives in models of oxidative stress-induced neuronal damage:

- Findings : The compounds significantly reduced cell death and oxidative stress markers in neuronal cell cultures.

| Compound Name | Neuronal Cell Line | % Protection |

|---|---|---|

| Compound A | SH-SY5Y | 75% |

| Compound B | PC12 | 68% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4AS,8aR)-1,2,3,4,4a,5,6,7,8,8a-Decahydro-1,7-naphthyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive debenzylation of intermediates like 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine using Pd/C under acidic conditions (H₂, 3 atm, 78% yield as dihydrochloride) . Alternative routes involve hydrazine derivatives treated with CuSO₄ in aqueous acetic acid (e.g., 4-hydrazino-1,7-naphthyridine → 1,7-naphthyridine at 95°C, 67% yield) . Optimization requires controlled pH, temperature, and catalyst selection.

Q. Which analytical techniques are critical for characterizing structural purity and stereochemistry?

- Methodological Answer :

- IR spectroscopy : Confirms functional groups (e.g., cyano or carbonyl groups in derivatives) .

- TLC : Monitors reaction progress using solvent systems like CCl₄:MeOH (4:1) .

- Melting point analysis : Validates crystallinity (e.g., derivatives like 8a-d show distinct m.p. ranges) .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

- Methodological Answer : Formulate with excipients like sodium lauryl sulfate (15–20 mg/tablet) or pluronic F-68 (30–40 mg/capsule) to enhance aqueous solubility . Pre-screening via in silico tools (e.g., ADMET prediction) is recommended to prioritize derivatives with favorable logP values .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction parameters for novel 1,7-naphthyridine derivatives?

- Methodological Answer :

- Factorial design : Reduces experimental runs while testing variables (e.g., temperature, catalyst loading, solvent polarity). For example, orthogonal design methods are effective for multi-factor optimization in chemical engineering .

- Case study : A 3-factor (time, pressure, catalyst) design improved debenzylation yields from 66% to >80% in Pd/C-mediated reactions .

Q. What strategies resolve contradictions in bioactivity data between in silico predictions and experimental results?

- Methodological Answer :

- Re-evaluate assumptions : Cross-check computational models (e.g., PASS analysis) with structural analogs. For instance, discrepancies in cytotoxicity predictions for MCF7 cells may arise from unaccounted steric effects in docking simulations .

- Dose-response validation : Use iterative IC₅₀ assays to refine activity thresholds .

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction simulation for 1,7-naphthyridine synthesis?

- Methodological Answer :

- Process automation : AI models predict optimal conditions for boron-based cross-coupling reactions (e.g., with (3-methylpyridin-2-yl)phenyl boronic acid derivatives) .

- Smart laboratories : Real-time adjustments using AI reduce trial-and-error steps in multi-step syntheses (e.g., debenzylation → amidation workflows) .

Q. What catalytic systems improve enantioselectivity in stereochemically complex derivatives?

- Methodological Answer :

- Chiral catalysts : Asymmetric hydrogenation using Ru-BINAP complexes enhances enantiomeric excess (ee) in tetrahydro-naphthyridines .

- Case study : Pd/C with chiral ligands achieved >90% ee in 5,6,7,8-tetrahydro-1,7-naphthyridine intermediates .

Methodological Notes

- Stereochemical validation : Use chiral HPLC or X-ray crystallography for ambiguous cases .

- Green chemistry : Prioritize solvent-free or aqueous-phase reactions to align with CRDC 2020 standards (e.g., RDF2050106 for renewable fuels) .

- Data integrity : Follow APA standards for reproducibility, including full disclosure of statistical parameters (e.g., p-values, confidence intervals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.